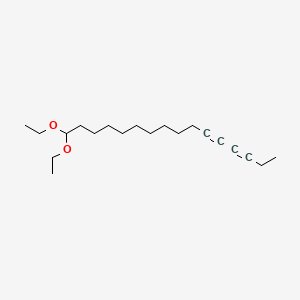

3,5-Hexadecadiyne, 16,16-diethoxy-

Description

3,5-Hexadecadiyne, 16,16-diethoxy- is a synthetic alkyne derivative characterized by a 16-carbon chain with two ethoxy groups at the terminal position (C16) and conjugated diyne bonds at positions 3 and 3. Its molecular formula is C₂₀H₃₈O₂, with a structure represented by the SMILES string CCCCCCC#CCCCCCCCC(OCC)OCC and InChIKey NZRXKRWZTKRDRH-UHFFFAOYSA-N .

Properties

CAS No. |

71673-31-9 |

|---|---|

Molecular Formula |

C20H34O2 |

Molecular Weight |

306.5 g/mol |

IUPAC Name |

16,16-diethoxyhexadeca-3,5-diyne |

InChI |

InChI=1S/C20H34O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-5-2)22-6-3/h20H,4-6,11-19H2,1-3H3 |

InChI Key |

YYFBNSVCSFJVJE-UHFFFAOYSA-N |

SMILES |

CCC#CC#CCCCCCCCCCC(OCC)OCC |

Canonical SMILES |

CCC#CC#CCCCCCCCCCC(OCC)OCC |

Other CAS No. |

71673-31-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Lipophilicity and Bioactivity

A critical study compared derivatives of aromatic and aliphatic compounds with varying substituents (e.g., chloro, bromo, isopropoxy, ethoxy). Key findings include:

- Lipophilicity : Ethoxy groups (as in 3,5-diethoxy analogs) exhibit lower lipophilicity compared to bulkier substituents like isopropoxy or halogens (Cl, Br). This reduces membrane permeability and bioactivity in certain contexts .

Table 1: Substituent Comparison for Analogous Compounds

| Substituent | Lipophilicity (LogP) | Size (ų) | Relative Bioactivity |

|---|---|---|---|

| Ethoxy (C₂H₅O) | Low | 65 | Least active |

| Chloro (Cl) | Moderate | 55 | Moderate activity |

| Isopropoxy (C₃H₇O) | High | 85 | Most active |

| Bromo (Br) | High | 70 | High activity |

Data adapted from studies on RAR agonists, where 3,5-diethoxy analogs showed reduced potency compared to halogenated or isopropoxy derivatives .

Functional Group Comparisons

3,5-Diethoxybenzoyl Chloride (CAS 347913-16-0)

- Structure : Aromatic ring with ethoxy groups at positions 3 and 5, coupled with a reactive acyl chloride group.

- Properties: Higher reactivity due to the electrophilic acyl chloride, unlike the alkyne-based 3,5-Hexadecadiyne.

Hexamethylene Diisocyanate (CAS 822-06-0)

- Structure : Linear aliphatic chain with two isocyanate groups.

- Comparison : While both compounds feature terminal functional groups, hexamethylene diisocyanate’s reactivity stems from isocyanate groups, making it a key polyurethane precursor. The diethoxy-alkyne lacks this industrial relevance but may serve niche roles in click chemistry .

Alkyne Derivatives with Terminal Ethers

- 7-Hexadecyne, 16,16-diethoxy- : Structurally identical to 3,5-Hexadecadiyne, 16,16-diethoxy- but with a single alkyne bond at position 5. The absence of conjugated diynes reduces conjugation effects, altering electronic properties and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.